![molecular formula C6H6ClN3 B2528361 1H-Pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1956310-38-5](/img/structure/B2528361.png)

1H-Pyrazolo[3,4-c]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

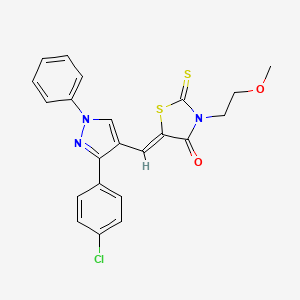

1H-Pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound . It is part of the pyrazolopyridine family, which includes five congeners formed by the possible fusions of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

The molecular formula of 1H-Pyrazolo[3,4-c]pyridine hydrochloride is C6H6ClN3 . It presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of 1H-Pyrazolo[3,4-c]pyridine hydrochloride is canonicalized .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrazolo[3,4-c]pyridine hydrochloride is 155.58 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 41.6 Ų .Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Fragment-Based Drug Discovery

Heterocycles are a cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . 1H-Pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated along multiple growth-vectors . N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Antiviral and Antitumor Agents

Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

PPARα Activation

1H-Pyrazolo[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .

Fluorescence Properties

1H-Pyrazolo[3,4-c]pyridine compounds exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) . The relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .

Mechanism of Action

1H-Pyrazolo[3,4-c]pyridine derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .

Future Directions

1H-Pyrazolo[3,4-c]pyridine derivatives have shown potential in biomedical applications . Their synthesis and biological activity continue to be areas of active research . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations of substituents capable of addressing different biological activities .

properties

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECWHRGJIUVSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-c]pyridine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![(5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2528297.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)